L-异亮氨酸盐酸盐

描述

L-Isoleucine hydrochloride is a derivative of the essential amino acid L-isoleucine. It is known for its role in protein synthesis and its importance in various metabolic processes. The hydrochloride form of L-isoleucine is used in various studies due to its enhanced solubility and stability compared to the free amino acid form.

Synthesis Analysis

The synthesis of L-isoleucine derivatives has been explored in several studies. For instance, L-[1-11C]leucine was synthesized using a modified Bucherer-Strecker reaction sequence, which involved enzymatic resolution to isolate the pure L-amino acid isomer, resulting in a product with high radiochemical purity and yield . Another study reported the synthesis of (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, which was then converted to methyl D-alloisoleucinate as its hydrochloride salt .

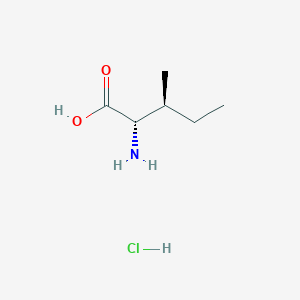

Molecular Structure Analysis

The molecular structure of L-isoleucine hydrochloride has been determined using various techniques. A study on L-isoleucine hydrochloride monohydrate form II revealed its orthorhombic crystal structure and provided detailed conformational differences from previously reported forms . Additionally, the redetermination of L-isoleucine at 120K provided precise parameters for hydrogen-bonding patterns, which are crucial for understanding its molecular interactions .

Chemical Reactions Analysis

L-Isoleucine is involved in several chemical reactions. It can catalyze the cross-aldol reaction between cyclohexanone and aromatic aldehydes in a deep eutectic solvent, producing products with high diastereo- and enantioselectivity . This showcases the potential of L-isoleucine as an organocatalyst in green chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-isoleucine powder have been experimentally investigated, revealing its high volume resistivity and charge-to-mass ratio, indicating a high risk of electrostatic charge. The minimum ignition energy (MIE) of L-isoleucine powder was also tested, showing that it is very sensitive to electrostatic discharge . These properties are significant for industrial applications where L-isoleucine is used.

科学研究应用

1. 在氨基酸生产和发酵技术中的作用

L-异亮氨酸盐酸盐作为一种必需氨基酸的衍生物,在生产 L-赖氨酸等氨基酸中发挥着重要作用,L-赖氨酸对食品和动物饲料行业至关重要。研究的重点是通过菌株开发和发酵参数优化来提高 L-赖氨酸的产量。例如,谷氨酸棒杆菌和大肠杆菌菌株已被基因工程改造,以增加 L-赖氨酸的产量,突出了氨基酸代谢在工业生物技术中的重要性 (Félix 等人,2019)。

2. 动物饲料中的营养补充剂

异亮氨酸和其他支链氨基酸的分解产物对反刍动物的营养至关重要。这些源自氨基酸降解的异酸支持瘤胃中的微生物发酵,这可以间接影响牛奶产量和整体牛的性能。这一应用强调了氨基酸在动物营养中的关键作用,以及它们提高牲畜生产力的潜力 (Andries 等人,1987)。

3. 生物技术和医学应用

L-异亮氨酸及其衍生物的治疗潜力延伸至各种医学和生物技术应用。例如,富含异亮氨酸的鱼蛋白水解物衍生肽的抗高血压活性突出了此类氨基酸在开发高血压天然疗法中的作用。这些肽表现出显着的体外和体内血管紧张素转化酶抑制活性,表明它们作为治疗剂的潜在用途 (U.G. 等人,2019)。

4. 代谢紊乱和疾病治疗

研究还集中在支链氨基酸 (BCAA) 在代谢紊乱中的作用,包括它们对胰岛素抵抗和 2 型糖尿病发展的影响。BCAA 的血浆浓度升高与胰岛素抵抗有关,促使人们对这些氨基酸影响的代谢途径进行调查。这一研究领域对于理解氨基酸代谢与慢性疾病之间的复杂相互作用至关重要,可能导致新的治疗策略 (de Bandt 等人,2022)。

5. 酶的生产和药物应用

L-异亮氨酸盐酸盐的应用延伸到生产酶,例如 L-天冬酰胺酶,用于癌症治疗,特别是用于急性淋巴细胞白血病。由于其成本效益和生态友好型生产工艺的潜力,这种酶的微生物生产引起了相当大的兴趣。该酶的机制涉及将 L-天冬酰胺水解为 L-天冬氨酸和氨,突出了氨基酸代谢在治疗应用中的关键作用 (Lopes 等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVTQSWZCBVSL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584089 | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Isoleucine hydroChloride | |

CAS RN |

17694-98-3 | |

| Record name | L-Isoleucine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

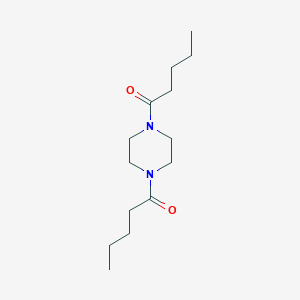

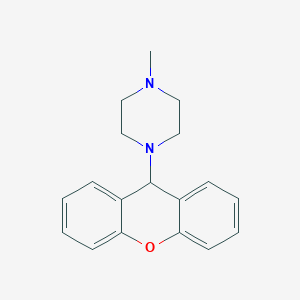

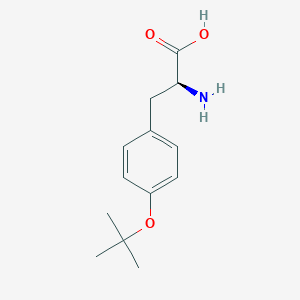

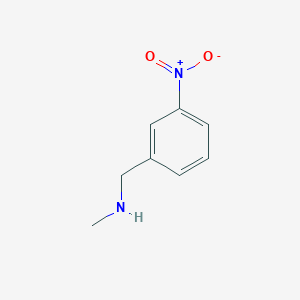

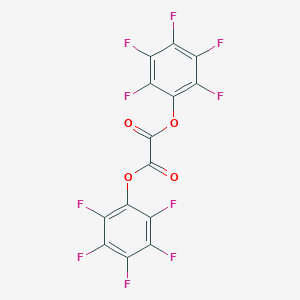

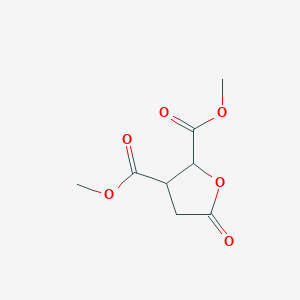

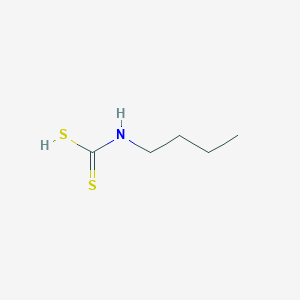

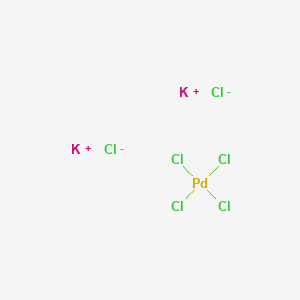

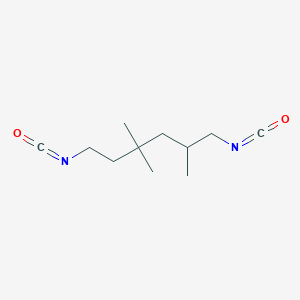

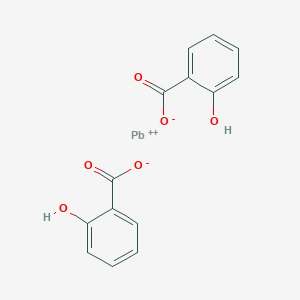

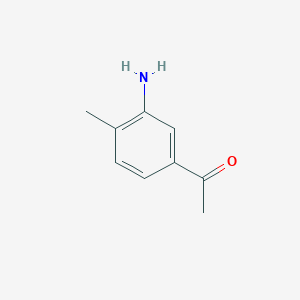

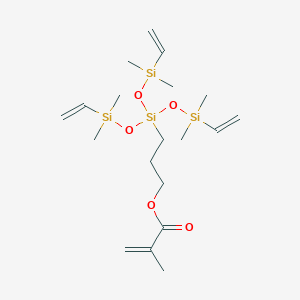

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。